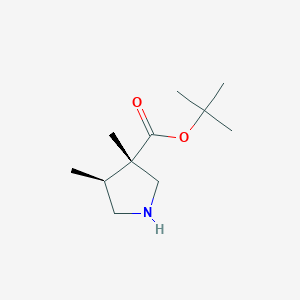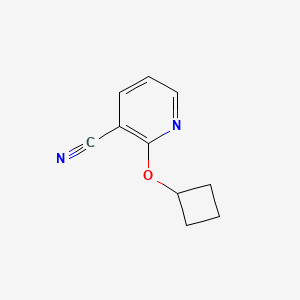
2-(2-Methoxyethyl)oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Methoxyethyl)oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C7H9NO4 . It is used for research purposes. It has been used as a reactant for the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors .
Synthesis Analysis
The synthesis of oxazolines, which includes “this compound”, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxazole ring with a methoxyethyl group at the 2-position and a carboxylic acid group at the 4-position .Chemical Reactions Analysis
Oxazole, the core structure of “this compound”, is a key intermediate in the synthesis of new chemical entities in medicinal chemistry . It has been used in reactions such as Pd-catalyzed decarboxylative C-H cross-coupling .Applications De Recherche Scientifique
Synthesis of Macrolides and Other Compounds : Oxazoles, including those similar to 2-(2-Methoxyethyl)oxazole-4-carboxylic acid, can be used as precursors in the synthesis of various macrolides, a class of natural products with significant biological activity. For example, photooxygenation of oxazoles has been utilized for synthesizing compounds like recifeiolide and curvularin, which have potential applications in drug development (Wasserman et al., 1981).
Material Science and Chemistry : Oxazole derivatives have been studied for their potential in material science. For example, the abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene has been explored, leading to insights into molecular structures that can be applied in the design of new materials (Ibata et al., 1992).
Peptide Synthesis : Oxazoles have been identified as reactive intermediates in peptide synthesis. The first crystal structures of 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids have been studied, providing valuable information for the development of new methods in peptide synthesis (Crisma et al., 1997).
Catalysis and Synthesis of Oxazoles : Research into the synthesis of 2,4-disubstituted oxazoles using gold catalysis has been conducted, showcasing the versatility of oxazole compounds in organic synthesis (Luo et al., 2012).
Development of Fluorescent Probes : Oxazole derivatives have been investigated for their potential in developing novel fluorescence probes. For instance, the study of derivatives of 6-methoxyanthracene-2-carboxylic acid has revealed properties useful for creating sensors and imaging agents (Ihmels et al., 2000).
Corrosion Inhibition : Some oxazole derivatives have been examined for their role in corrosion inhibition, particularly in protecting metals like steel in acidic environments. This application is crucial in industrial processes and materials preservation (Bentiss et al., 2009).
Orientations Futures
The future directions of “2-(2-Methoxyethyl)oxazole-4-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . As oxazole is an important heterocyclic nucleus with a wide spectrum of biological activities, there is potential for the development of new pharmaceutical compounds .
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-11-3-2-6-8-5(4-12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACBFPDZDYZRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC(=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2837211.png)

![N-(2-chloro-5-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2837214.png)
![2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2837215.png)




![N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide](/img/structure/B2837223.png)




